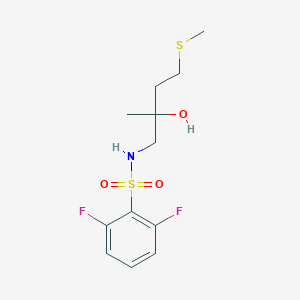

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,6-difluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F2NO3S2/c1-12(16,6-7-19-2)8-15-20(17,18)11-9(13)4-3-5-10(11)14/h3-5,15-16H,6-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLSBDDPQOOBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNS(=O)(=O)C1=C(C=CC=C1F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with 2,6-difluorobenzenesulfonyl chloride, which undergoes nucleophilic substitution with an appropriate amine to introduce the sulfonamide group. The hydroxy-methylthio butyl side chain can be introduced through subsequent reactions involving alkylation and oxidation steps.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The sulfonamide group can be reduced under specific conditions.

Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent due to its sulfonamide structure.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The difluoro groups and the hydroxy-methylthio side chain may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique functional groups warrant comparison with analogs to evaluate structure-activity relationships (SAR). Below is a detailed analysis of key structural and functional differences:

Table 1: Structural and Functional Comparison

Key Findings:

Fluorine vs. Chloro-substituted sulfonamides exhibit greater steric bulk, which may reduce solubility but improve thermal stability in materials science applications.

Side Chain Modifications: The 2-hydroxy group in the target compound may improve aqueous solubility via hydrogen bonding, contrasting with non-polar alkyl chains in simpler analogs.

Biological Activity: Pyrimidine-containing sulfonamides (e.g., Compound 5) demonstrate notable antimicrobial activity due to their planar heterocyclic structure, which facilitates DNA intercalation . The target compound’s fluorine and methylthio groups may similarly enhance target affinity but require empirical validation.

Synthetic Accessibility: The synthesis of the target compound likely parallels methods for related sulfonamides, such as coupling reactions in pyridine or ethanol-based recrystallization (as seen in ) . However, the fluorine substituents may necessitate specialized fluorination steps.

Biological Activity

2,6-Difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide is a synthetic organic compound notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a difluorobenzene ring and a hydroxy-methylthio butyl side chain. Its IUPAC name is 3,4-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide, and it has the following chemical formula:

| Property | Value |

|---|---|

| Molecular Formula | C12H17F2NO3S2 |

| Molecular Weight | 321.40 g/mol |

| CAS Number | 1396888-74-6 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide moiety is known for its role in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes, which can lead to therapeutic effects in conditions such as hypertension and glaucoma.

Antimicrobial Activity

Research indicates that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis, a vital process for bacterial survival.

Antiviral Properties

Preliminary data suggest potential antiviral activity against various viruses. In vitro studies have demonstrated that modifications in the sulfonamide structure can enhance antiviral efficacy. For example, compounds with halogen substitutions at specific positions on the benzene ring showed increased potency against viral replication in cell cultures.

Case Studies

- Antiviral Screening : A study conducted on structurally related compounds revealed that certain derivatives exhibited EC50 values as low as 0.20 μM against specific viral strains, suggesting that similar modifications could enhance the activity of this compound .

- Inhibition of Enzymatic Activity : In a comparative analysis, the compound was tested for its ability to inhibit enzyme activity related to the Type III secretion system (T3SS) in pathogenic bacteria. Results indicated concentration-dependent inhibition at doses ranging from 10 μM to 25 μM .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies on related sulfonamides indicate that they are well absorbed and metabolized in vivo, with significant urinary excretion of metabolites. The half-life and distribution patterns suggest that this compound may also exhibit favorable pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for 2,6-difluoro-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between the sulfonyl chloride precursor and the hydroxyl-alkyl-thioether amine. Key steps include:

- Step 1 : Activation of the sulfonyl chloride group using bases like triethylamine or sodium hydroxide to deprotonate the amine .

- Step 2 : Solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates and enhance reactivity .

- Step 3 : Purification via column chromatography or recrystallization to isolate the product.

Yield optimization requires precise control of temperature (20–25°C) and stoichiometric ratios (1:1.2 amine-to-sulfonyl chloride) to minimize side reactions .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns on the benzene ring and hydroxyl group connectivity. Fluorine chemical shifts near -110 ppm (for ortho-F) are diagnostic .

- X-ray Crystallography : Resolve the 3D structure to validate stereochemistry of the hydroxy-methyl-thioether side chain. Compare bond lengths (e.g., S–C: ~1.8 Å) with similar sulfonamides .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNOS) with <5 ppm mass error .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices like wastewater or biological samples?

- Methodological Answer :

- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges for pre-concentration. Condition with methanol and water (pH 2–3) to retain the sulfonamide via hydrophobic interactions .

- LC-MS/MS : Employ a C18 column with a gradient of methanol/water (+0.1% formic acid). Monitor transitions like m/z 348 → 154 (sulfonamide cleavage) for quantification .

- Internal Standards : Isotope-labeled analogs (e.g., -benzenesulfonamide) correct for matrix effects and recovery losses .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or bioactivity results for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to rule out overlapping signals. For bioactivity discrepancies, replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .

- Impurity Profiling : Use HPLC-DAD to detect byproducts (e.g., hydrolyzed sulfonamide) that may interfere with activity .

- Computational Validation : Compare experimental IR spectra with DFT-calculated vibrational modes to identify anomalies .

Q. What strategies optimize the compound’s stability during long-term storage or under physiological conditions?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing at 40°C/75% RH identifies susceptibility to hydrolysis (hydroxyl group) or oxidation (methylthio moiety). Stabilize with antioxidants (e.g., BHT) or lyophilization .

- pH-Dependent Solubility : Adjust formulation buffers (pH 5–6) to minimize sulfonamide deprotonation and aggregation .

- Protective Group Strategies : Temporarily mask the hydroxyl group (e.g., acetylation) during storage, followed by in-situ deprotection .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., carbonic anhydrase). Prioritize derivatives with stronger hydrogen bonds to active-site zinc ions .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to identify optimal fluorine or methylthio positions .

- MD Simulations : Simulate 100-ns trajectories to assess conformational flexibility of the hydroxy-methyl-thioether chain, which may impact binding kinetics .

Q. What experimental designs address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a Chiralpak AD-H column to separate enantiomers. Optimize mobile phase (hexane/isopropanol) for baseline separation .

- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing racemization during exothermic steps .

- In-line Analytics : Integrate PAT tools (e.g., FTIR probes) to monitor reaction progress and adjust parameters in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.